Albendazole-2-aminosulfone Albendazole-2-aminosulfone Albendazole-2-aminosulfone is an organic sulfide.
Brand Name: Vulcanchem
CAS No.: 80983-34-2
VCID: VC21351804
InChI: InChI=1S/C10H13N3O2S/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13)
SMILES: CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N
Molecular Formula: C10H13N3O2S
Molecular Weight: 239.3 g/mol

Albendazole-2-aminosulfone

CAS No.: 80983-34-2

Cat. No.: VC21351804

Molecular Formula: C10H13N3O2S

Molecular Weight: 239.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Albendazole-2-aminosulfone - 80983-34-2

CAS No. 80983-34-2
Molecular Formula C10H13N3O2S
Molecular Weight 239.3 g/mol
IUPAC Name 6-propylsulfonyl-1H-benzimidazol-2-amine
Standard InChI InChI=1S/C10H13N3O2S/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13)
Standard InChI Key WTPBIYSMFKUQKY-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N
Canonical SMILES CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N
Appearance Solid Powder

ParameterIdentifier
Common NameAlbendazole-2-aminosulfone
Systematic/IUPAC Name5-(Propylsulfonyl)-1H-benzimidazol-2-amine
Alternative Names(2-Amino-5-propylsulfonyl)benzimidazole; 2-Amino-5-propylsulphonylbenzimidazole
CAS Number80983-34-2
Molecular FormulaC₁₀H₁₃N₃O₂S
HMDB IDHMDB0247482
InChIInChI=1S/C10H13N3O2S/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13)
InChI KeyWTPBIYSMFKUQKY-UHFFFAOYSA-N
Canonical SMILESCCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N

The compound is registered in multiple chemical databases, facilitating its identification and characterization in research contexts . These identifiers ensure precise communication about the compound across scientific disciplines and regulatory frameworks.

Chemical Structure and Properties

Albendazole-2-aminosulfone features a characteristic benzimidazole core structure with specific functional groups that determine its chemical behavior and biological activity. The molecular structure includes a propylsulfonyl group attached to the benzene portion of the benzimidazole ring, while an amino group is positioned at the 2-position of the imidazole portion .

Structural Characteristics

The compound's structure can be described as follows:

  • A benzimidazole core (benzene fused to imidazole)

  • A propylsulfonyl group (CH₃CH₂CH₂SO₂-) attached to position 5 of the benzimidazole

  • An amino group (-NH₂) at position 2 of the benzimidazole

  • Molecular weight: 227.29 g/mol

This specific arrangement of functional groups contributes to the compound's chemical properties, including its solubility, stability, and reactivity in biological systems.

Synthesis Methods

The chemical synthesis of Albendazole-2-aminosulfone is of interest for analytical standards, research purposes, and potential pharmaceutical applications. The search results provide detailed information about synthetic routes to this compound, particularly from Patent CN101029028A .

Chemical Synthesis Route

The patented synthesis method described in the search results involves a two-stage process:

  • Oxidation of albendazole to albendazole sulfone:

    • Albendazole is dissolved in glacial acetic acid at elevated temperature (60-80°C)

    • 30% hydrogen peroxide is added in portions

    • The reaction proceeds for 10-12 hours

    • The reaction mixture is neutralized to pH 6.0-6.5 with sodium hydroxide solution

    • The product is filtered and dried to obtain crude albendazole sulfone

  • Conversion of albendazole sulfone to Albendazole-2-aminosulfone:

    • The crude albendazole sulfone is dissolved in hydrochloric acid solution

    • The mixture is refluxed for an extended period (approximately 48 hours)

    • The reaction mixture is neutralized to pH 6.8 with sodium hydroxide solution

    • After cooling, the product is filtered and dried

This synthetic route demonstrates the sequential transformation of albendazole through oxidation and subsequent modification to yield the target compound.

Reaction Conditions and Yield

The patent information provides specific details about reaction conditions that can significantly impact the yield and purity of the final product:

ParameterFirst Stage (Sulfone Formation)Second Stage (Aminosulfone Formation)
Temperature60-80°CReflux temperature
Reaction Time10-12 hours48 hours
SolventGlacial acetic acidHydrochloric acid solution (0.68 mol/L)
Oxidizing Agent30% hydrogen peroxide-
pH AdjustmentTo pH 6.0-6.5To pH 6.8
YieldApproximately 94% crude productNot specified

These conditions highlight the careful control required for the successful synthesis of Albendazole-2-aminosulfone, emphasizing the importance of temperature, reaction time, and pH in achieving optimal results .

Analytical Characterization

The analytical characterization of Albendazole-2-aminosulfone is essential for its identification, quantification, and quality control in research and clinical contexts. The search results provide information about spectral data and analytical techniques applicable to this compound.

Mass Spectral Characteristics

Mass spectrometry represents a powerful technique for the characterization of Albendazole-2-aminosulfone. According to the mzCloud database, the compound has been subjected to extensive mass spectral analysis:

Analytical ParameterDetails
Instruments UsedQ Exactive Orbitrap
Number of Spectral Trees2
Number of Spectra236
Tandem SpectraMS 1, MS 2
Ionization MethodsESI (Electrospray Ionization)
AnalyzersFT (Fourier Transform)
Data QualityManually curated, highest quality

These spectral characteristics provide a fingerprint for the identification of Albendazole-2-aminosulfone in complex matrices, facilitating its detection in biological samples and pharmaceutical preparations .

Biological Activity and Applications

Understanding the biological activity of Albendazole-2-aminosulfone is crucial for evaluating its potential role in the therapeutic effects of albendazole and for assessing its safety profile as a metabolite.

Research Applications

Albendazole-2-aminosulfone has several important applications in research contexts:

  • As a reference standard for analytical methods development

  • As a marker for albendazole exposure in biological monitoring

  • In pharmacokinetic studies of albendazole metabolism

  • In food safety monitoring for veterinary drug residues

These applications highlight the compound's significance beyond its direct biological activity, emphasizing its value as a chemical marker and analytical target in diverse research fields.

Detection in Various Matrices

The detection of Albendazole-2-aminosulfone in various matrices is relevant for monitoring exposure to albendazole, assessing its metabolism, and ensuring food safety. While the search results provide limited information about specific detection studies, the compound has been identified in multiple biological matrices.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator